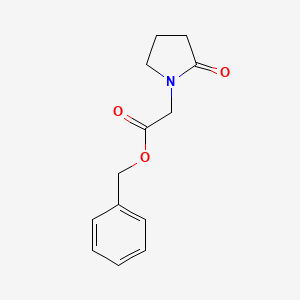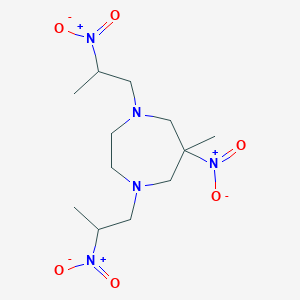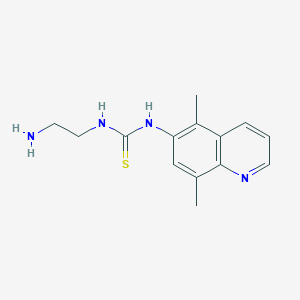
Benzyl (2-oxopyrrolidin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-oxopyrrolidin-1-yl)acetate is an organic compound with the molecular formula C13H15NO3 It is a derivative of pyrrolidinone, a five-membered lactam, and is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl (2-oxopyrrolidin-1-yl)acetate can be synthesized through the alkylation of pyrrolidin-2-one with benzyl chloroacetate in the presence of a base such as sodium hydride. The reaction typically involves heating the reactants in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 60-80°C) for several hours. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2-oxopyrrolidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding amines or thiols derivatives.
Applications De Recherche Scientifique
Benzyl (2-oxopyrrolidin-1-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of neurological disorders due to its structural similarity to known therapeutic agents.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of benzyl (2-oxopyrrolidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters, thereby modulating neuronal activity and exerting therapeutic effects in neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (2-oxopyrrolidin-1-yl)acetate: Similar in structure but with an ethyl group instead of a benzyl group.
2-(2-oxopyrrolidin-1-yl)acetamide: Contains an amide group instead of an ester group.
Pyrrolidin-2-one derivatives: Various derivatives with different substituents on the pyrrolidinone ring.
Uniqueness
Benzyl (2-oxopyrrolidin-1-yl)acetate is unique due to its specific structural features, such as the benzyl group and the ester linkage. These features confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propriétés
Numéro CAS |
143023-95-4 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
benzyl 2-(2-oxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C13H15NO3/c15-12-7-4-8-14(12)9-13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
Clé InChI |
YXDDJFWPIFOWPP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxo-2-[(E)-phenyldiazenyl]butanamide](/img/structure/B12551093.png)
![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)

![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)

![1,7-Diazabicyclo[5.5.5]heptadecane](/img/structure/B12551127.png)
![15-methyl-12-methylsulfanyl-16-phenyl-8-oxa-15,16-diazatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,4,6,11,13-hexaen-17-one](/img/structure/B12551130.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)






